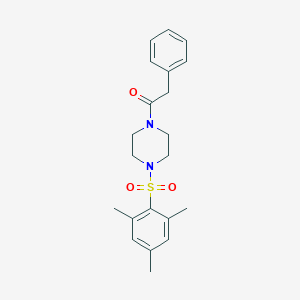

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine

Description

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine is a piperazine derivative featuring a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the 1-position and a phenylacetyl moiety at the 4-position of the piperazine ring. Piperazine derivatives are known for their ability to modulate receptor binding, enzyme inhibition, and cellular uptake, making them valuable in drug discovery for cancer, neurological disorders, and infectious diseases .

Propriétés

IUPAC Name |

2-phenyl-1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16-13-17(2)21(18(3)14-16)27(25,26)23-11-9-22(10-12-23)20(24)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIDNFHSYLKLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine typically involves the reaction of piperazine with mesitylsulfonyl chloride and phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the mesitylsulfonyl or phenylacetyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfone or sulfoxide derivatives.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of new piperazine derivatives with different functional groups.

Applications De Recherche Scientifique

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine (CAS 331972-51-1)

- Structure : Differs from the target compound by replacing the phenylacetyl group with a 2-methoxyphenyl moiety.

- Pharmacology : Demonstrated affinity for serotonin (5-HT) receptors, particularly 5-HT1A, due to the methoxy group’s electron-donating properties enhancing receptor interactions. This highlights the importance of aryl substituents in modulating receptor selectivity .

Key Data :

Property Value Molecular Formula C20H26N2O3S Molar Mass 374.5 g/mol Receptor Affinity (Ki) 5-HT1A: ~0.6 nM (analog data)

1-(Diphenylmethyl)-4-(mesitylsulfonyl)piperazine (CAS 76289-21-9)

- Structure : Features a diphenylmethyl group at the 1-position instead of phenylacetyl.

- This compound’s analogs show activity in allosteric modulation of dopamine D2 receptors .

Key Data :

Property Value Molecular Formula C26H30N2O2S Selectivity D2 receptor affinity (Ki: ~15 nM)

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Derivatives

- Structure : Incorporates an indole ring fused with a sulfonyl-piperazine moiety.

- Pharmacology : Exhibits potent β-secretase (BACE1) inhibitory activity (IC50: 19.66–21.88 µM), critical in Alzheimer’s disease research. The indole scaffold enhances π-π stacking with enzyme active sites .

Acyl-Substituted Piperazines

1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazines

- Structure : Replaces mesitylsulfonyl with 4-chlorobenzhydryl and phenylacetyl with substituted benzoyl groups.

- Pharmacology : Displays broad-spectrum cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7; IC50: 2–10 µM). The benzoyl group’s electron-withdrawing substituents enhance DNA intercalation or topoisomerase inhibition .

Key Data :

Cell Line IC50 (µM) HEPG2 (Liver) 3.2 MCF7 (Breast) 4.8

1-(4-Methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine

- Structure: Features a cinnamoyl group and an oxazolinone ring.

- Pharmacology : Antimalarial activity against Plasmodium berghei (ED50: 10–50 mg/kg). The cinnamoyl moiety likely disrupts parasite membrane integrity .

Key Research Findings and Mechanistic Insights

- Sulfonyl vs. Acyl Substituents : Sulfonyl groups (e.g., mesitylsulfonyl) improve metabolic stability and target binding through hydrophobic and hydrogen-bonding interactions, while acyl groups (e.g., phenylacetyl) enhance flexibility and solubility .

- Substituent Position : 4-position modifications on the piperazine ring significantly influence receptor selectivity. For example, 2-methoxyphenyl groups favor 5-HT1A affinity, whereas diphenylmethyl groups target dopamine receptors .

- Therapeutic Potential: Cancer: Acyl-substituted derivatives (e.g., benzoyl-piperazines) show promise in cytotoxicity, likely via apoptosis induction . Neurological Disorders: Sulfonyl-piperazines with aryl groups exhibit nanomolar affinity for serotonin and dopamine receptors, suggesting applications in depression and schizophrenia .

Activité Biologique

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine is a piperazine derivative that has garnered attention for its diverse biological activities. Piperazine compounds are known for their roles in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications in medicine.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with mesitylsulfonyl and phenylacetyl groups. The synthesis typically involves the reaction of piperazine with mesitylsulfonyl chloride and phenylacetyl chloride, often using a base like triethylamine to facilitate the reaction under controlled conditions such as room temperature or slightly elevated temperatures.

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine exhibits various biological activities through multiple mechanisms:

- Multi-targeted Ligands : It acts as a multi-target-directed ligand (MTDL), particularly noted for its potential effects against Alzheimer's disease (AD) by interacting with neurotransmitter systems.

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial and antifungal properties, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that piperazine derivatives can exhibit potent anticancer activity. For instance, related compounds have shown IC50 values lower than those of established chemotherapeutics like cisplatin against various cancer cell lines .

Biological Activity Overview

The biological activity of 1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine can be summarized as follows:

Case Studies

Recent studies have highlighted the efficacy of piperazine derivatives in cancer therapy:

- A study demonstrated that chalcone-piperazine derivatives exhibited significant antitumor activity against A549 and HeLa cell lines, outperforming cisplatin in terms of potency .

- Another investigation into piperazine-based compounds showed selective inhibition of telomerase activity in tumor cells, which is crucial for cancer cell proliferation, further supporting their anticancer potential .

Pharmacokinetics

The pharmacokinetic profile of 1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine suggests favorable bioavailability due to its incorporation into lipid nanoparticles for mRNA delivery systems. This enhances its potential therapeutic application by improving its delivery to target tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.